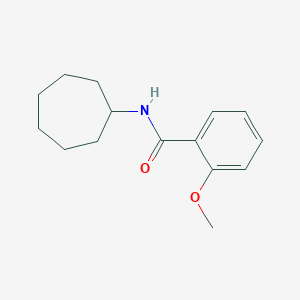
N-cycloheptyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-methoxybenzamide (CHM-1) is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHM-1 belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-cycloheptyl-2-methoxybenzamide is not fully understood. However, studies have suggested that N-cycloheptyl-2-methoxybenzamide exerts its pharmacological effects by modulating the activity of various signaling pathways. N-cycloheptyl-2-methoxybenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-cycloheptyl-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemische Und Physiologische Effekte
N-cycloheptyl-2-methoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-cycloheptyl-2-methoxybenzamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum and synovial fluid of animal models of arthritis. N-cycloheptyl-2-methoxybenzamide has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the pathogenesis of various inflammatory diseases. In addition, N-cycloheptyl-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-2-methoxybenzamide is its potential as a therapeutic agent for various inflammatory and neoplastic diseases. N-cycloheptyl-2-methoxybenzamide has been found to exhibit potent anti-inflammatory and antitumor activities in various in vitro and in vivo models. However, there are some limitations to the use of N-cycloheptyl-2-methoxybenzamide in lab experiments. For example, the solubility of N-cycloheptyl-2-methoxybenzamide in water is relatively low, which can make it difficult to administer in animal models. In addition, the toxicity profile of N-cycloheptyl-2-methoxybenzamide is not fully understood, which can limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on N-cycloheptyl-2-methoxybenzamide. One potential direction is the investigation of the mechanism of action of N-cycloheptyl-2-methoxybenzamide in more detail. This could involve the identification of specific targets of N-cycloheptyl-2-methoxybenzamide and the elucidation of the downstream signaling pathways involved in its pharmacological effects. Another direction is the development of novel formulations of N-cycloheptyl-2-methoxybenzamide that can enhance its solubility and bioavailability. This could involve the use of novel drug delivery systems such as liposomes or nanoparticles. Finally, the potential of N-cycloheptyl-2-methoxybenzamide as a therapeutic agent for various inflammatory and neoplastic diseases should be further explored in clinical trials.
Synthesemethoden
N-cycloheptyl-2-methoxybenzamide can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 2-methoxybenzoic acid and cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-cycloheptyl-2-methoxybenzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-cycloheptyl-2-methoxybenzamide has been tested in various in vitro and in vivo models, including animal models of arthritis, cancer, and neuropathic pain. Studies have shown that N-cycloheptyl-2-methoxybenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-methoxybenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
CAS-Nummer |
543718-73-6 |
|---|---|
Produktname |
N-cycloheptyl-2-methoxybenzamide |
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N-cycloheptyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
BILMFPJKHCFGGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



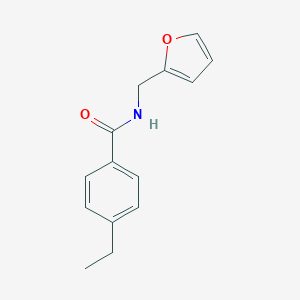
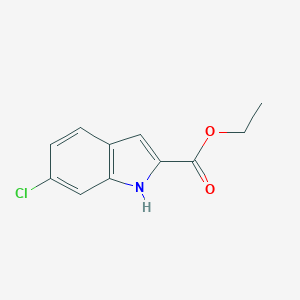
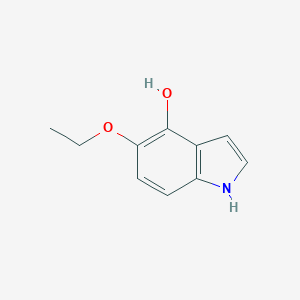
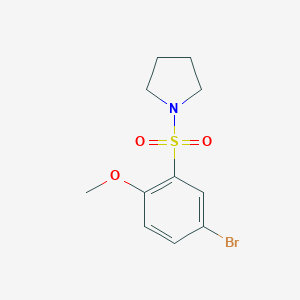
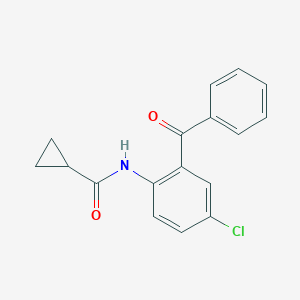
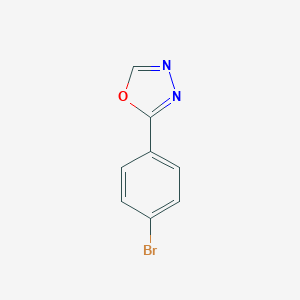
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
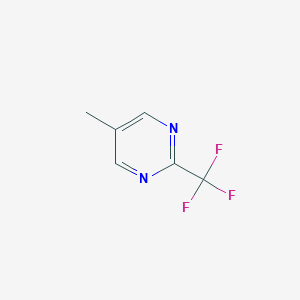
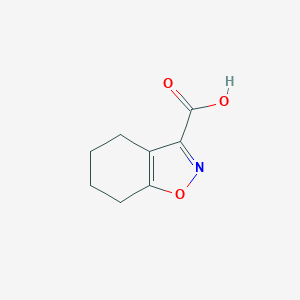
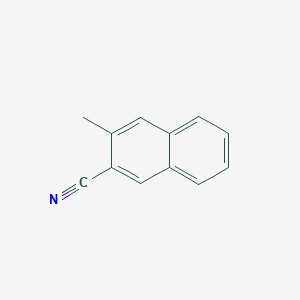
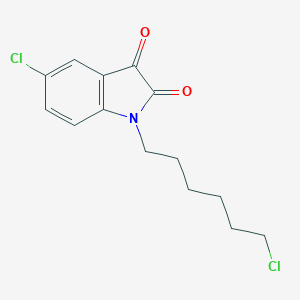
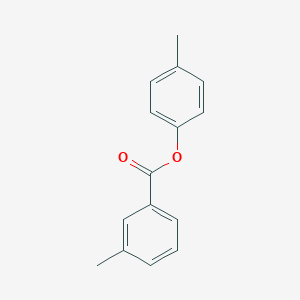
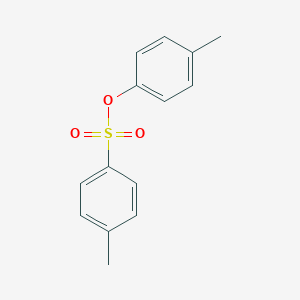
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)